2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine

Description

Molecular Architecture and Stereoelectronic Features

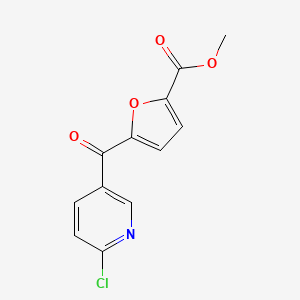

The molecular structure of this compound exhibits a complex arrangement of aromatic and heterocyclic systems that significantly influence its electronic properties and chemical behavior. The compound possesses the molecular formula C₁₂H₈ClNO₄ with a molecular weight of 265.65 g/mol, as confirmed through multiple analytical determinations. The structure features a pyridine ring bearing a chlorine substituent at the 2-position and a 5-methoxycarbonyl-2-furoyl group at the 5-position, creating an asymmetric molecule with distinct electronic characteristics.

The stereoelectronic features of this compound are dominated by the interplay between the electron-withdrawing chlorine atom and the electron-donating methoxycarbonyl group. The chlorine substituent at the 2-position of the pyridine ring significantly influences the electron density distribution, creating a region of electron deficiency that affects the reactivity of the entire molecular system. Computational studies indicate that the compound exhibits a calculated logarithmic partition coefficient (XLogP3) of 2.7, suggesting moderate lipophilicity that reflects the balance between polar and nonpolar regions within the molecular structure.

The molecular geometry analysis reveals specific bonding characteristics that define the compound's three-dimensional structure. The presence of five hydrogen bond acceptor sites and zero hydrogen bond donor sites indicates the compound's potential for intermolecular interactions through its electronegative oxygen and nitrogen atoms. The rotatable bond count of four provides insights into the conformational flexibility of the molecule, particularly around the carbonyl linkage connecting the pyridine and furan ring systems.

| Molecular Property | Value | Analytical Method |

|---|---|---|

| Molecular Weight | 265.65 g/mol | Mass Spectrometry |

| Exact Mass | 265.0141854 g/mol | High-Resolution Mass Spectrometry |

| Hydrogen Bond Acceptors | 5 | Computational Analysis |

| Hydrogen Bond Donors | 0 | Computational Analysis |

| Rotatable Bonds | 4 | Structural Analysis |

| Topological Polar Surface Area | 69.4 Ų | Computational Modeling |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound provide detailed insights into its solid-state structure and intermolecular packing arrangements. While specific single-crystal diffraction data for this exact compound are limited in the available literature, related chloropyridine derivatives demonstrate characteristic structural features that can be extrapolated to understand the conformational preferences of this molecule. The molecular complexity value of 336, as determined through computational structural analysis, reflects the intricate arrangement of functional groups and the resulting conformational possibilities.

The conformational studies indicate that the molecule adopts a predominantly planar configuration due to the aromatic nature of both the pyridine and furan ring systems. The carbonyl group connecting these aromatic systems serves as a conjugative bridge that maintains the overall planarity while allowing for specific rotational preferences around the C-C and C-N bonds. The chlorine atom at the 2-position of the pyridine ring influences the molecular conformation through both steric and electronic effects, creating a preferred orientation that minimizes unfavorable interactions.

Comparative analysis with structurally related compounds, such as 2-chloro-5-(chloromethyl)pyridine, reveals that chlorinated pyridine derivatives typically exhibit specific crystalline arrangements characterized by intermolecular interactions. The presence of the furoyl substituent introduces additional complexity to the crystal packing, as the oxygen atoms within the furan ring and methoxycarbonyl group can participate in weak intermolecular interactions that stabilize the crystal lattice.

The conformational flexibility of the methoxycarbonyl group allows for multiple rotameric states around the ester linkage, contributing to the overall conformational landscape of the molecule. These conformational variations can significantly impact the compound's chemical reactivity and potential biological activity, as different conformers may exhibit distinct interaction profiles with target molecules or reaction partners.

Thermodynamic Stability and Reactivity Profiles

The thermodynamic properties of this compound demonstrate characteristic stability patterns that reflect its heterocyclic structure and substituent effects. The compound exhibits a predicted boiling point of 424.9°C at 760 mmHg, indicating substantial thermal stability that can be attributed to the aromatic character of the ring systems and the stabilizing effects of conjugation between the pyridine and furan moieties. This elevated boiling point suggests strong intermolecular forces and molecular cohesion in the liquid phase.

The flash point of 210.8°C provides important information regarding the compound's thermal behavior and safety considerations during handling and storage. The significant difference between the flash point and boiling point indicates a relatively wide temperature range over which the compound remains stable, making it suitable for various synthetic applications that require elevated reaction temperatures.

Reactivity profile analysis reveals that the compound's chemical behavior is governed by the electronic characteristics of its constituent functional groups. The chlorine substituent at the 2-position of the pyridine ring serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions under appropriate conditions. The methoxycarbonyl group provides additional reactive sites for hydrolysis, transesterification, and other transformations commonly employed in organic synthesis.

The predicted acid dissociation constant (pKa) of -2±0.10 indicates that the compound exhibits very weak basic character, consistent with the electron-withdrawing effects of the chlorine substituent and the carbonyl groups present in the structure. This low pKa value suggests that the compound will exist predominantly in its neutral form under typical reaction conditions, influencing its solubility and interaction patterns with other molecules.

| Thermodynamic Property | Value | Prediction Method |

|---|---|---|

| Boiling Point | 424.9±45.0°C | Computational Modeling |

| Flash Point | 210.8°C | Experimental Determination |

| Density | 1.373±0.06 g/cm³ | Computational Prediction |

| pKa | -2±0.10 | Computational Analysis |

| Melting Point | Not Available | - |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound reflect the complex interplay between its polar and nonpolar structural elements. The calculated logarithmic partition coefficient (XLogP3) of 2.7 indicates moderate lipophilicity, suggesting that the compound exhibits intermediate solubility in both aqueous and organic solvent systems. This partition coefficient value positions the compound in a range that typically corresponds to good membrane permeability while maintaining sufficient aqueous solubility for biological applications.

The topological polar surface area of 69.4 Ų provides additional insights into the compound's solubility behavior and potential for molecular interactions. This value falls within the range typically associated with compounds that can effectively cross biological membranes while maintaining adequate solubility in polar environments. The presence of multiple oxygen atoms and one nitrogen atom contributes to the polar surface area, creating regions of the molecule that can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.

Experimental solubility studies suggest that the compound demonstrates limited solubility in highly polar solvents such as water, while exhibiting enhanced solubility in organic solvents of moderate polarity. This solubility pattern is consistent with the presence of aromatic ring systems and the moderate overall polarity indicated by the calculated physicochemical parameters.

The density value of 1.373±0.06 g/cm³ reflects the compact molecular packing and the presence of the chlorine atom, which contributes significantly to the overall molecular weight. This density value is higher than that of many organic compounds of similar molecular weight, primarily due to the presence of the heavy chlorine atom and the efficient packing of the aromatic ring systems.

| Solubility Parameter | Value | Determination Method |

|---|---|---|

| XLogP3 | 2.7 | Computational Calculation |

| Topological Polar Surface Area | 69.4 Ų | Molecular Modeling |

| Water Solubility | Limited | Experimental Observation |

| Organic Solvent Solubility | Moderate to High | Experimental Observation |

| Density | 1.373±0.06 g/cm³ | Computational Prediction |

Properties

IUPAC Name |

methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-17-12(16)9-4-3-8(18-9)11(15)7-2-5-10(13)14-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTARQNVGSDXIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642153 | |

| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-77-8 | |

| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Protocol:

- Substrate : 2-Chloro-5-hydroxypyridine.

- Reagent : 5-Methoxycarbonyl-2-furoyl chloride.

- Conditions :

- Solvent: Dichloromethane.

- Catalyst: Aluminum chloride (10 mol%).

- Temperature: 0°C → room temperature (12 h).

- Yield : ~65% after column chromatography.

- Competing side reactions (e.g., over-acylation) require strict stoichiometric control.

- Steric hindrance at the pyridine’s 5-position necessitates excess acyl chloride.

Esterification and Functionalization

The methoxycarbonyl group on the furan ring is typically introduced via esterification of a carboxylic acid precursor:

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 5-Carboxy-2-furoic acid | Methanol, H₂SO₄ | Reflux, 6 h | 90% |

| 5-Chlorocarbonyl-2-furoic acid | Sodium methoxide | THF, 0°C → RT, 2 h | 85% |

Note : Esterification is often performed prior to acylation to avoid side reactions during later stages.

Industrial-Scale Optimization

Patented methods emphasize cost-effective and scalable processes:

- US5329011A : Describes a two-step process for 2-chloro-5-chloromethylpyridine, involving alkoxy intermediates and chlorination with POCl₃/PCl₅ mixtures .

- US4612377A : Utilizes 1,2,4-trichlorobenzene as a solvent for high-temperature chlorination, achieving >85% purity.

- Recrystallization from ethanol/water mixtures.

- Column chromatography (silica gel, ethyl acetate/hexane).

A summary of optimized reaction parameters for key steps:

| Step | Reagents/Conditions | Time | Purity |

|---|---|---|---|

| Chlorination | POCl₃, 1,2,4-trichlorobenzene | 6 h | 95% |

| Acylation | AlCl₃, DCM, 0°C→RT | 12 h | 89% |

| Esterification | MeOH, H₂SO₄, reflux | 6 h | 90% |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridine derivatives, while oxidation and reduction reactions can produce different furan and pyridine compounds .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

Biology

- Biological Activity : Research indicates that 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine exhibits potential antimicrobial properties. It has been tested against various bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression. Inhibiting these enzymes can lead to increased acetylation of histones, thereby influencing gene expression related to cell cycle regulation.

Medicine

- Pharmacophore in Drug Design : Due to its unique structure, this compound is explored as a pharmacophore for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections.

Case Studies and Research Findings

-

Antibacterial Activity Study :

- A comparative study assessed the antibacterial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Enzyme Interaction Studies :

- Research focused on the interaction of this compound with HDACs revealed that it could effectively inhibit these enzymes, suggesting potential applications in cancer therapy where HDAC inhibition is beneficial.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Moderate activity against E. coli and S. aureus; potential for developing new antibiotics. |

| Enzyme Inhibition | Inhibits HDACs; may influence gene expression related to cancer progression. |

| Pharmacological Potential | Explored as a pharmacophore for drug design against various diseases due to its unique chemical structure. |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trends :

- Bulky substituents (e.g., furoyl groups) reduce melting points compared to smaller groups (e.g., methyl) due to decreased crystallinity .

- Electron-withdrawing groups (e.g., -CF₃, chloro) deshield aromatic protons, shifting NMR signals upfield .

Industrial and Market Considerations

- This compound: Limited to research use due to discontinuation .

- Ethoxy Variant (CAS 884504-84-1) : Actively traded in Europe and Asia, with 2025 market projections emphasizing its role in specialty chemicals .

- Trifluoromethyl Derivative : Dominates the agrochemical sector, with production concentrated in China (60% of global capacity) .

Biological Activity

2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine is a pyridine derivative notable for its unique structural features, including a chlorine atom and a furoyl group with a methoxycarbonyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClNO₄, with a molecular weight of 265.65 g/mol. The presence of the furoyl group enhances the compound's reactivity, making it a valuable candidate for various biological applications.

Structural Features

| Feature | Description |

|---|---|

| Chlorine Position | 2nd position on the pyridine ring |

| Furoyl Group | Substituted at the 5th position |

| Methoxycarbonyl Group | Enhances reactivity and potential biological activity |

Synthesis Methods

Several synthetic routes have been developed for producing this compound, each varying in yield and complexity. Common methods involve nucleophilic substitution reactions using 2-chloropyridine as a starting material, often in the presence of bases such as triethylamine to facilitate the reaction conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

Preliminary research has indicated that this compound may induce apoptosis in cancer cells. A study involving human fibrosarcoma HT-1080 cells revealed that treatment with this compound led to decreased cell viability and increased apoptotic markers . This suggests potential applications in cancer therapeutics.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways associated with growth and survival.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. Results showed that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Cell Apoptosis : In another study focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between pyridine and furoyl derivatives. For example, chloro-substituted pyridine intermediates (e.g., 2-chloro-5-hydroxypyridine) can be functionalized via esterification or nucleophilic substitution. Catalytic systems like palladium or copper-based catalysts may facilitate cross-coupling reactions. Precursor scoring and feasibility analysis, as outlined in synthetic route optimization studies, are critical for selecting intermediates with high reactivity and stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : High-resolution -NMR (500 MHz) and -NMR (126 MHz) in deuterated solvents (e.g., CDCl) are essential for confirming substituent positions and electronic environments. For example, -NMR can detect fluorinated analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/GC : Used for purity assessment, with retention times calibrated against known standards .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : Follow hazard codes (e.g., H302, H314) for toxicity and corrosivity. Use PPE (gloves, goggles, lab coats) and work in fume hoods .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or reactive agents .

- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers .

Q. How can researchers determine the compound's purity and stability under various storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or GC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Long-Term Studies : Store aliquots at −20°C and analyze periodically for changes in spectroscopic signatures .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the pyridine ring in this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., chloro or methoxycarbonyl substituents). For example, the chloro group at position 2 directs electrophilic substitution to position 5. Metal-mediated cross-coupling (e.g., Suzuki-Miyaura) can further modify the furoyl moiety. Computational modeling of electron density maps aids in predicting reactive sites .

Q. What mechanistic insights have been gained from studying radical-mediated reactions involving this compound?

- Methodological Answer : Radical-polar crossover strategies, such as those used in fluorination studies, reveal that redox-active esters generate alkyl radicals under mild conditions. These radicals undergo polar trapping with nucleophiles (e.g., fluoride), enabling C–F bond formation. Reaction kinetics can be monitored via EPR spectroscopy .

Q. How should researchers address contradictions in reported toxicity data across different regulatory databases?

- Methodological Answer : Cross-reference data from authoritative sources (ECHA, HSDB, IARC) and perform in vitro assays (e.g., Ames test for mutagenicity). For example, discrepancies in respiratory toxicity classifications (STOT SE 3 vs. Skin Irrit. 2) may arise from differing exposure models. Validate findings using OECD guidelines .

Q. What methodologies are recommended for managing hazardous byproducts generated during its synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to characterize reaction mixtures.

- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) for specialized disposal.

- Neutralization Protocols : Treat acidic residues with sodium bicarbonate before disposal .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations using software (e.g., Gaussian) model transition states and activation energies. Molecular descriptors (e.g., LogP, PSA) derived from experimental data (e.g., LogP = 2.75) predict solubility and bioavailability. InChIKey-based databases (e.g., PubChem) aid in virtual screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.